8-Dehydrocholesterol

Catalog No.
S580669
CAS No.
70741-38-7
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Dehydrocholesterol

CAS Number

70741-38-7

Product Name

8-Dehydrocholesterol

IUPAC Name

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1

InChI Key

VUKORTMHZDZZFR-BXAZICILSA-N

SMILES

Array

Synonyms

8-dehydrocholesterol, cholesta-5,8-dien-3 beta-ol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound 8-Dehydrocholesterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Cholestadienes - Cholestadienols - Supplementary Records. It belongs to the ontological category of steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

8-Dehydrocholesterol (8-DHC, CAS: 70741-38-7) is a critical cholestadienol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Structurally, it is an isomer of 7-dehydrocholesterol (7-DHC), differing only in the placement of the B-ring double bond (5,8(9)-dienol versus 5,7-dienol). In industrial and clinical laboratory procurement, 8-DHC is primarily sourced as an analytical standard and biomarker for sterol profiling, particularly in the diagnosis and monitoring of Smith-Lemli-Opitz syndrome. Due to its bis-allylic hydrogen atoms, it exhibits high susceptibility to free radical peroxidation, necessitating stringent cold-chain logistics, inert gas storage, and the use of antioxidants during handling to maintain purity and reproducibility in downstream lipidomics and synthetic workflows [1].

Generic substitution of 8-DHC with its isomer 7-DHC or the downstream product cholesterol is impossible in both diagnostic and synthetic applications. Analytically, 8-DHC and 7-DHC share identical molecular weights and highly similar polarities, causing them to co-elute in standard chromatographic systems and yield identical primary mass fragments (e.g., m/z 367 carbocation) [1]. Accurate quantification requires the exact 8-DHC standard to calibrate specialized reverse-phase HPLC or GC-MS derivatization methods [1]. Furthermore, 8-DHC exhibits a distinct biological correlation; its esterified forms correlate significantly better with Smith-Lemli-Opitz syndrome clinical severity than 7-DHC or cholesterol, making it an irreplaceable surrogate marker for clinical endpoints[1].

Chromatographic Resolution and Mass Spectrometric Calibration

8-DHC and 7-DHC are structural isomers that generate identical primary fragment ions (m/z 367) and co-elute under standard liquid chromatography conditions. Differentiating them requires exact 8-DHC standards to calibrate retention times on specialized reverse-phase HPLC columns. Without the specific 8-DHC standard, analytical workflows cannot resolve the isomers, leading to misquantification of total dehydrocholesterol levels [1].

Evidence DimensionMass spectrometric primary fragment ion
Target Compound Datam/z 367 (8-DHC)
Comparator Or Baselinem/z 367 (7-DHC)
Quantified DifferenceIdentical fragmentation requires retention time calibration via pure standard
ConditionsLC-MS/MS analysis of human plasma sterols

Procurement of high-purity 8-DHC is mandatory to establish baseline separation from 7-DHC and ensure accurate lipidomic quantification.

Oxidation Reactivity and Storage Stability

The presence of bis-allylic hydrogen atoms makes 8-DHC highly susceptible to free radical chain oxidation. While 7-DHC is the most oxidizable lipid known (propagation rate constant ~200 times that of cholesterol), 8-DHC is also exceptionally reactive, exhibiting an oxidizability approximately 90 times greater than baseline cholesterol [1]. This extreme reactivity necessitates strict handling protocols, including storage at -80°C under nitrogen and the addition of antioxidants like BHT or triphenylphosphine during extraction[1].

Evidence DimensionRelative oxidizability (propagation rate constant)
Target Compound Data~90x higher than cholesterol
Comparator Or BaselineCholesterol (baseline) and 7-DHC (~200x higher than cholesterol)
Quantified Difference8-DHC is highly unstable compared to cholesterol, though slightly less reactive than 7-DHC
ConditionsFree radical chain oxidation in solution

Dictates strict cold-chain procurement (-80°C) and inert-gas handling to prevent ex vivo oxidation and sample degradation.

Diagnostic Biomarker Correlation in Clinical Assays

In clinical diagnostics for Smith-Lemli-Opitz syndrome (SLOS), 8-DHC demonstrates superior utility as a disease severity marker compared to 7-DHC or cholesterol. Quantitative analysis of SLOS plasma samples reveals that 8-DHC linoleate correlates strongly with the clinical severity score (r² = 0.68, excluding simvastatin treatment), whereas 7-DHC and cholesterol show significantly weaker or negative correlations [1].

Evidence DimensionCorrelation with SLOS clinical severity score (r²)
Target Compound Datar² = 0.68 (8-DHC linoleate)
Comparator Or Baseline7-DHC linoleate and cholesterol (lower/negative correlation)
Quantified Difference8-DHC esters provide a mathematically stronger correlation to disease severity
ConditionsHPLC/MS analysis of 17 SLOS human plasma samples

Justifies the procurement of 8-DHC standards for developing and validating prognostic clinical assays and trial endpoints.

Precursor Suitability for Specific Oxysterol Synthesis

8-DHC serves as a unique precursor for the synthesis of specific biologically active oxysterols, such as 27-hydroxy-8-dehydrocholesterol. In SLOS models, 8-DHC is enzymatically hydroxylated to form circulating levels of 27-hydroxy-8-dehydrocholesterol (0.04–0.51 µM), a pathway distinct from 7-DHC which yields 27-hydroxy-7-dehydrocholesterol [1]. These 8-DHC-derived oxysterols have distinct roles in regulating cholesterol homeostasis and nuclear receptor activation [1].

Evidence DimensionDownstream oxysterol metabolite
Target Compound Data27-hydroxy-8-dehydrocholesterol (0.04–0.51 µM in SLOS serum)
Comparator Or Baseline7-DHC (yields 27-hydroxy-7-dehydrocholesterol)
Quantified DifferenceYields structurally distinct oxysterol metabolites
ConditionsIn vivo enzymatic hydroxylation in SLOS patients

Essential starting material for synthesizing 8-DHC-specific oxysterols to study nuclear receptor activation and lipid metabolism.

Clinical Diagnostic Standard for SLOS

Because 8-DHC linoleate correlates strongly with disease severity (r² = 0.68), pure 8-DHC is procured as an essential calibration standard for LC-MS/MS and GC-MS diagnostic panels to accurately quantify sterol accumulation in Smith-Lemli-Opitz syndrome [1].

Lipidomics and Sterol Profiling Workflows

Due to the isomeric co-elution of 7-DHC and 8-DHC, lipidomic laboratories require 8-DHC to establish baseline chromatographic resolution and validate derivatization protocols (e.g., TMS ethers) for accurate endogenous sterol mapping[1].

Synthesis of Specialized Oxysterols

8-DHC is utilized as a direct precursor for the chemical or enzymatic synthesis of 8-DHC-derived oxysterols (such as 27-hydroxy-8-dehydrocholesterol and specific endoperoxides), which are used to study LXR receptor activation and cholesterol homeostasis[2].

Oxidative Stress and Lipid Peroxidation Modeling

Given its exceptionally high propagation rate constant for free radical oxidation (~90x that of cholesterol), 8-DHC is utilized in in vitro models to study lipid peroxidation mechanisms and the efficacy of lipophilic antioxidants [1].

Physical Description

Solid

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

384.339216023 Da

Monoisotopic Mass

384.339216023 Da

Heavy Atom Count

28

UNII

R85BA49SYS

Other CAS

70741-38-7

Wikipedia

8-Dehydrocholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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